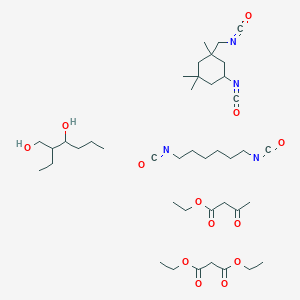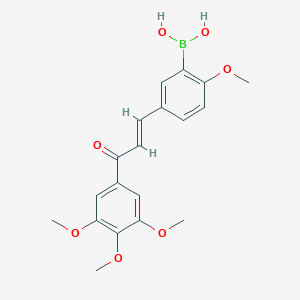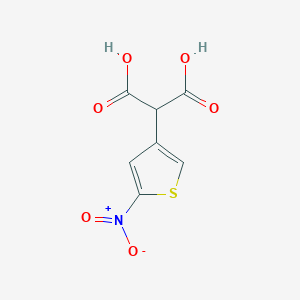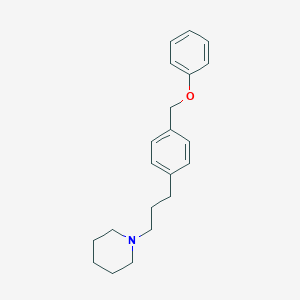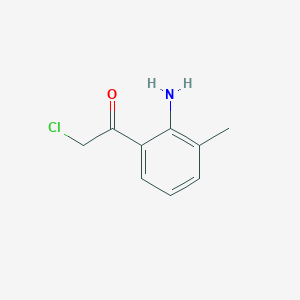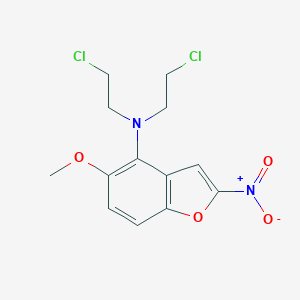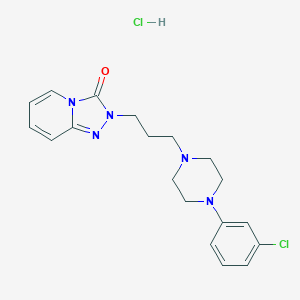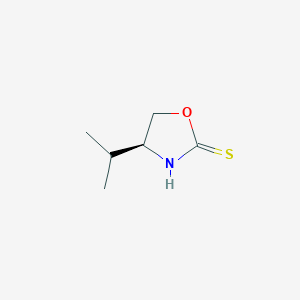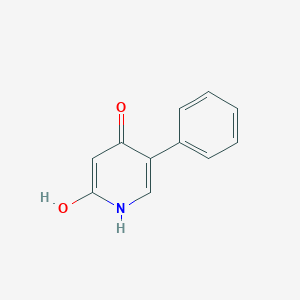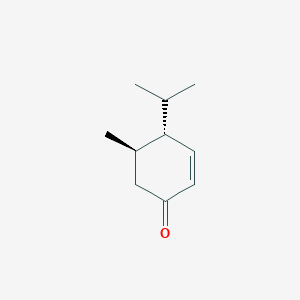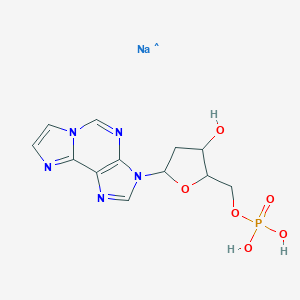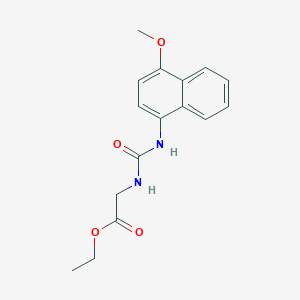![molecular formula C22H32O11 B033660 [(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 19940-05-7](/img/structure/B33660.png)
[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-00341677, also known as GDC-0879, is a novel, potent, and selective inhibitor of the B-Raf protein kinase. B-Raf is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell division, differentiation, and secretion. AR-00341677 has shown significant potential in inhibiting the B-Raf V600E mutation, which is commonly associated with various cancers, including melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AR-00341677 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via selective halogenation and subsequent substitution reactions.
- Final purification using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of AR-00341677 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of large-scale reactors and continuous flow systems to ensure consistent production.
- Implementation of stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: AR-00341677 undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, AR-00341677 can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups replacing original substituents
Scientific Research Applications
AR-00341677 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in cell proliferation and differentiation.
Biology: Investigated for its effects on cellular processes and its potential to modulate gene expression.
Medicine: Explored as a therapeutic agent for treating cancers with B-Raf V600E mutations, particularly melanoma.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Mechanism of Action
AR-00341677 exerts its effects by selectively inhibiting the B-Raf kinase. The compound binds to the ATP-binding site of B-Raf, preventing its activation and subsequent phosphorylation of downstream targets in the MAPK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the B-Raf V600E mutation. The primary molecular targets include B-Raf and its downstream effectors, such as MEK and ERK .
Comparison with Similar Compounds
Vemurafenib: Another B-Raf inhibitor used in the treatment of melanoma.
Dabrafenib: A selective B-Raf inhibitor with similar applications in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets B-Raf among other kinases.
Comparison:
Selectivity: AR-00341677 is highly selective for B-Raf, with minimal activity against other kinases, making it a more targeted therapeutic option.
Potency: AR-00341677 has a lower IC50 value compared to other B-Raf inhibitors, indicating higher potency.
Efficacy: Studies have shown that AR-00341677 is effective in reducing tumor growth in preclinical models, with a favorable safety profile
Properties
CAS No. |
19940-05-7 |
|---|---|
Molecular Formula |
C22H32O11 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[(2R,3S,6S)-3-acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C22H32O11/c1-11(23)25-9-14-13(27-12(2)24)7-8-16(28-14)26-10-15-17-18(31-21(3,4)30-17)19-20(29-15)33-22(5,6)32-19/h7-8,13-20H,9-10H2,1-6H3/t13-,14+,15+,16-,17-,18-,19+,20+/m0/s1 |
InChI Key |
NORCMEVRBOYDOU-ZEIPOVTJSA-N |
SMILES |
CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C=C[C@H](O1)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C |
Synonyms |
6-O-(4-O,6-O-Diacetyl-2,3-dideoxy-α-D-erythro-hexa-2-enopyranosyl)-1-O,2-O:3-O,4-O-diisopropylidene-α-D-galactopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


